molecular formula C20H26N4O2S2 B2473022 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)propanamide CAS No. 1091022-17-1

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)propanamide

カタログ番号: B2473022
CAS番号: 1091022-17-1
分子量: 418.57
InChIキー: CUCFWZOGVAQYFZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a thiazole ring, a cyclohexylureido group, and a methylthio-substituted phenyl group, making it a subject of study for its chemical reactivity and biological activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Cyclohexylureido Group: The cyclohexylureido group is introduced by reacting the thiazole intermediate with cyclohexyl isocyanate in the presence of a base such as triethylamine.

    Attachment of the Methylthio-Substituted Phenyl Group: The final step involves the coupling of the thiazole-cyclohexylureido intermediate with 3-(methylthio)phenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

化学反応の分析

Types of Reactions

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated thiazole derivatives.

科学的研究の応用

The biological activity of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)propanamide has been primarily evaluated in terms of its anticancer properties. Studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells.

Anticancer Mechanisms

The mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of Cell Proliferation : The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
  • Targeting Specific Pathways : It may interact with specific molecular targets involved in cancer progression, such as certain kinases or transcription factors, although detailed mechanisms require further investigation.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental settings:

  • In Vitro Studies : In vitro assays demonstrated that this compound significantly reduced cell viability in MCF-7 and HCT-116 cell lines, with IC50 values ranging from 1.9 to 7.52 μg/mL .
  • Molecular Docking Studies : Computational studies suggest that the compound binds effectively to targets involved in tumor growth, indicating potential for further development as an anticancer agent .

作用機序

The mechanism of action of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.

類似化合物との比較

Similar Compounds

    3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

生物活性

Overview

The compound 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)propanamide is a synthetic organic molecule belonging to the class of thiazole derivatives. It has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Target Kinases

The primary targets of this compound include C-RAF and FLT3 kinases . These kinases play crucial roles in cell signaling pathways that regulate cell growth and proliferation. The inhibition of these targets leads to significant downstream effects on cellular behavior.

Mode of Action

The compound inhibits the activity of C-RAF and FLT3 kinases, resulting in:

  • Reduction in rapid cell proliferation
  • Inhibition of cell migration
  • Induction of apoptosis in cancer cells, particularly HepG2 (a human liver cancer cell line) .

Biochemical Pathways

The inhibition of C-RAF and FLT3 affects several biochemical pathways involved in cancer progression:

  • Cell Cycle Arrest : The compound causes G2/M phase arrest, preventing cells from dividing.
  • Apoptotic Pathways : It triggers apoptotic signaling cascades, leading to programmed cell death .

Pharmacokinetics

Preliminary studies suggest that this compound exhibits better aqueous solubility compared to similar compounds like sorafenib, which may enhance its bioavailability and therapeutic efficacy .

Cellular Effects

Research indicates that thiazole derivatives similar to this compound have demonstrated significant anti-hepatocellular carcinoma activity. Specific cellular effects observed include:

  • Suppression of HepG2 colony formation
  • Marked inhibition of cell migration
  • Induction of apoptosis .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-(2-(3-chlorophenyl)ureido)thiazol-4-yl)-N-ethylpropanamideStructureModerate anti-cancer activity
3-(2-(3-methylureido)thiazol-4-yl)-N-ethylpropanamideStructureLow anti-cancer activity
This compoundStructureHigh anti-cancer activity

This compound is unique due to the presence of the cyclohexylureido group, which imparts distinct steric and electronic properties that enhance its biological activity compared to other derivatives .

Study 1: In Vitro Analysis

In a controlled laboratory setting, the compound was tested on HepG2 cells. Results indicated a significant decrease in cell viability at concentrations above 10 µM, with a calculated IC50 value suggesting potent anti-cancer properties.

Study 2: Mechanistic Insights

Further investigation revealed that the compound's mechanism involves direct binding to the ATP-binding site of FLT3, inhibiting its phosphorylation and subsequent signaling pathways associated with tumor growth .

Study 3: Pharmacological Evaluation

A pharmacological study demonstrated that administration of this compound led to tumor regression in xenograft models, showcasing its potential as a therapeutic agent against liver cancer .

特性

IUPAC Name

3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S2/c1-27-17-9-5-8-15(12-17)21-18(25)11-10-16-13-28-20(23-16)24-19(26)22-14-6-3-2-4-7-14/h5,8-9,12-14H,2-4,6-7,10-11H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCFWZOGVAQYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。